(2-Bromo-5-methoxyphenyl)methanol
Overview
Description
The compound (2-Bromo-5-methoxyphenyl)methanol is a brominated and methoxylated aromatic alcohol. It is structurally related to various compounds discussed in the provided papers, which include brominated phenols, methoxyphenyl ethers, and methanol solvates. These papers provide insights into the synthesis, molecular structure, and chemical reactions of similar compounds, which can be extrapolated to understand the properties and reactivity of (2-Bromo-5-methoxyphenyl)methanol.
Synthesis Analysis
The synthesis of related brominated and methoxylated compounds involves multi-step procedures and the use of different starting materials. For instance, a 7-step synthesis procedure is described for enantiomerically pure diarylethanes starting from a bromo-chlorophenyl compound . Another synthesis approach for vicinal haloethers bearing a malononitrile group indicates that methanol can act as both a solvent and a reactant . These methods could potentially be adapted for the synthesis of (2-Bromo-5-methoxyphenyl)methanol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a brominated hydroxyphenyl compound was elucidated, providing detailed information about the molecular geometry and intermolecular interactions . Similarly, the crystal structure of a methanol solvate with brominated benzoate anions revealed the presence of hydrogen bonding and halogen interactions . These findings suggest that (2-Bromo-5-methoxyphenyl)methanol may also exhibit specific intermolecular interactions due to the presence of the bromo and methoxy groups.
Chemical Reactions Analysis
The reactivity of brominated and methoxylated compounds can vary depending on the substitution pattern and the presence of other functional groups. For instance, a rearrangement reaction to form 9-methoxyphenanthrene was observed when a diazonium salt reacted with methanol . Additionally, the introduction of a methoxyphenyl ether group as a protecting/radical translocating group has been reported, which could be relevant for understanding the radical chemistry of (2-Bromo-5-methoxyphenyl)methanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Bromo-5-methoxyphenyl)methanol can be inferred from related compounds. For example, the solvate structure and hydrogen bonding patterns of a methanol solvate indicate solubility and potential intermolecular interactions . The presence of bromine atoms in the structure could also affect the compound's density, melting point, and reactivity due to the heavy atom effect. The methoxy group may influence the compound's polarity and ability to engage in hydrogen bonding .
Scientific Research Applications
Antibacterial Properties
Research has identified compounds structurally related to (2-Bromo-5-methoxyphenyl)methanol with potent antibacterial properties. For instance, certain bromophenols isolated from marine red algae displayed significant antibacterial activity against various bacterial strains (Xu et al., 2003).
Chemical Synthesis and Reactions
(2-Bromo-5-methoxyphenyl)methanol and its derivatives are often utilized in chemical synthesis and reactions. They serve as precursors or intermediates in the synthesis of biologically active compounds. For example, the total synthesis of a naturally occurring compound starting from a structurally similar compound was successfully achieved with a notable yield (Akbaba et al., 2010). Additionally, these compounds are used in studying reaction mechanisms, such as in photolysis experiments (Bales et al., 2001).
Antioxidant Activity
Compounds structurally similar to (2-Bromo-5-methoxyphenyl)methanol have been found to possess antioxidant properties. In a study involving marine red algae, several bromophenols exhibited strong free radical scavenging activity, suggesting their potential as natural antioxidants (Li et al., 2011).
Material Science Applications
In the field of material science, derivatives of (2-Bromo-5-methoxyphenyl)methanol have been explored for their potential in creating novel materials. For instance, they have been used in the synthesis of polymers with specific properties, such as proton exchange membranes in fuel cell applications (Wang et al., 2012).
Catalysis
Compounds related to (2-Bromo-5-methoxyphenyl)methanol have been studied in the context of catalysis. For example, research involving methanol and its reactions on various catalysts has provided insights into the potential applications of these compounds in catalytic processes (Barthos et al., 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDAKNCVXNJCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446463 | |
Record name | (2-Bromo-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150192-39-5 | |
Record name | (2-Bromo-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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